molecular formula C9H19NO3 B124610 tert-butyl N-(1-methoxypropan-2-yl)carbamate CAS No. 194156-54-2

tert-butyl N-(1-methoxypropan-2-yl)carbamate

Cat. No.: B124610
CAS No.: 194156-54-2
M. Wt: 189.25 g/mol
InChI Key: KRGZQPBXNUSHSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-methoxypropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methoxypropan-2-amine under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve additional steps such as distillation and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (1-methoxypropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamates, while reduction can produce amines and alcohols .

Scientific Research Applications

Tert-Butyl (1-methoxypropan-2-yl)carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl (1-methoxypropan-2-yl)carbamate is unique due to its specific structure, which provides both steric hindrance and electronic effects that make it an effective protecting group in organic synthesis. Its methoxypropan-2-yl group adds additional functionality, making it versatile for various applications .

Properties

IUPAC Name

tert-butyl N-(1-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-12-5)10-8(11)13-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGZQPBXNUSHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571542
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194156-54-2
Record name tert-Butyl (1-methoxypropan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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